2-(Ethoxymethyl)-3-methoxyaniline is an organic compound that belongs to the class of anilines, which are aromatic amines characterized by the presence of an amino group attached to a benzene ring. This compound features both ethoxymethyl and methoxy substituents on the aromatic ring, which can significantly influence its chemical properties and reactivity. The compound is primarily utilized in scientific research and industrial applications, particularly in the synthesis of pharmaceuticals and dyes.
2-(Ethoxymethyl)-3-methoxyaniline can be synthesized through various chemical reactions involving simpler organic compounds. It is classified as a secondary amine due to the presence of two carbon-containing substituents attached to the nitrogen atom. The compound can also be categorized under aromatic compounds due to its benzene ring structure.
The synthesis of 2-(Ethoxymethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with ethoxymethyl chloride. This reaction is generally conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution process.
The molecular formula for 2-(Ethoxymethyl)-3-methoxyaniline is , indicating it comprises ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The structure includes an ethoxymethyl group and a methoxy group attached to a benzene ring, which can be represented as follows:
CCOCC1=CC(=C(C=C1)OC)N
InChI=1S/C10H15NO2/c1-3-12-9-5-4-8(11)6-10(9)13-7/h4-6H,3,11H2,1-2H3
2-(Ethoxymethyl)-3-methoxyaniline can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(Ethoxymethyl)-3-methoxyaniline involves its ability to act as a nucleophile in various chemical reactions due to the electron-donating properties of its methoxy and ethoxy groups. This enhances its reactivity towards electrophiles, making it suitable for further chemical transformations in synthetic applications.
While specific data on physical properties like boiling point and melting point may not be readily available, general characteristics include:
Further studies may be required to elucidate specific physical constants such as density and boiling point under various conditions .
2-(Ethoxymethyl)-3-methoxyaniline finds applications primarily in scientific research:
CAS No.: 140631-27-2
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5